2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-8-2-1-3-9(6-8)14-5-4-13(11(14)17)7-10(15)16/h1-3,6H,4-5,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYBUVVLEAZSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid typically involves the reaction of 3-chlorobenzaldehyde with glycine in the presence of a suitable catalyst to form the imidazolidinone ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .
Comparison with Similar Compounds
Structural Features
| Compound Name | Substituent on Phenyl Ring | Key Functional Groups | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid | 3-Cl | Imidazolidinone, Acetic acid | C₁₁H₁₁ClN₂O₃ | 254.67 g/mol |
| 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid | 4-CN | Imidazolidinone, Acetic acid | C₁₂H₁₁N₃O₃ | 245.24 g/mol |
| 2-[3-(4-Methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid | 4-OCH₃ | Imidazolidinone, Acetic acid | C₁₂H₁₄N₂O₄ | 250.25 g/mol |
| 2-[3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid | 2,5-OCH₃ | Imidazolidinone, Acetic acid | C₁₃H₁₆N₂O₅ | 280.28 g/mol |
Structural Insights :
Anticonvulsant and Antinociceptive Potential
- 3-(3-Chlorophenyl) analogs (e.g., derivatives in ) exhibit anticonvulsant activity in rodent models, with ED₅₀ values ranging from 30–100 mg/kg .
- 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid: Limited direct data, but cyano groups may modulate GABAergic activity, a common anticonvulsant mechanism .
Receptor Interactions
Physicochemical Properties
- Lipophilicity: The 3-chlorophenyl group increases logP compared to methoxy or cyano analogs, as seen in derivatives (e.g., logP ~2.5 for chlorophenyl vs. ~1.8 for methoxy) .
- Solubility : Acetic acid moiety improves aqueous solubility (e.g., ~10 mg/mL in water) compared to ester or amide derivatives .
Biological Activity
The compound 2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid is a derivative of imidazolidinone and has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiproliferative Effects : Studies have demonstrated that imidazolidinone derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown significant activity against human cancer cells in vitro, particularly through mechanisms involving microtubule disruption and apoptosis induction .
- Antimicrobial Activity : There is evidence suggesting that similar compounds possess antimicrobial properties. The presence of the imidazolidinone moiety has been linked to enhanced antibacterial and antifungal activities, making these compounds candidates for further development in antimicrobial therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Compounds with an imidazolidinone structure often interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cell proliferation pathways, contributing to their antiproliferative effects .
Case Studies
Several studies have explored the biological activity of related compounds:
Q & A
Q. Q: What is the standard synthetic route for 2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid?
A: The compound is synthesized via refluxing intermediates such as 1-(1H-benzimidazol-2-yl)-2-(3-hydroxyphenyl)ethanone with glycolic acid for 2 hours. Reaction completion is monitored by TLC, followed by recrystallization from methanol. Key steps include nucleophilic substitution and cyclization .
Advanced Synthesis
Q. Q: How can reaction conditions be optimized to improve yield and purity?
A: Use Design of Experiments (DOE) to test variables (solvent polarity, catalyst loading, temperature). For example, cyanoacetic acid reactions with acetic anhydride ( ) may require inert atmospheres to suppress oxidation side reactions. Advanced purification techniques, like preparative HPLC, enhance purity .
Basic Characterization
Q. Q: What analytical methods confirm the structure of this compound?
A: Standard techniques include:
- TLC for reaction monitoring.
- IR spectroscopy to confirm carbonyl (C=O) and carboxylic acid (COOH) groups.
- NMR (¹H and ¹³C) to resolve imidazolidinone and chlorophenyl moieties .
Advanced Characterization
Q. Q: How are ambiguous NMR signals resolved for this compound?
A: Employ 2D NMR techniques (HSQC, HMBC) to assign overlapping proton environments. Single-crystal XRD (as in ) provides definitive stereochemical data .
Biological Activity (Basic)
Q. Q: What biological activities are associated with this compound?
A: It modulates autophagy (e.g., LC3-II accumulation in cellular assays) and exhibits anti-inflammatory properties. In vitro studies use cell viability assays (MTT) and Western blotting for target validation .
Biological Activity (Advanced)
Q. Q: How can its mechanism of action in autophagy be elucidated?
A: Combine siRNA knockdown of autophagy-related genes (e.g., ATG5) with transcriptomic profiling. Pharmacodynamic studies in animal models assess dose-dependent effects .
Data Contradictions
Q. Q: Why do synthesis yields vary across studies?
A: Variations arise from differences in starting materials (e.g., chlorophenyl vs. benzimidazolyl precursors) or reaction conditions (e.g., anhydrous vs. humid environments). Compare (cyanoacetic acid route) and (glycolic acid method) .
Stability (Basic)
Q. Q: What are recommended storage conditions?
A: Store at room temperature in airtight containers with desiccants. Similar imidazolidinone derivatives show stability under these conditions .
Stability (Advanced)
Q. Q: What degradation pathways occur under stress?
A: Perform forced degradation studies (heat, UV light, acidic/basic hydrolysis). Use LC-MS to identify degradation products (e.g., hydrolyzed acetic acid side chain) .
Theoretical Frameworks (Basic)
Q. Q: How does the chlorophenyl group influence bioactivity?
A: The chloro substituent enhances lipophilicity, improving membrane permeability. Electronic effects (e.g., electron-withdrawing) stabilize binding to hydrophobic enzyme pockets .
Theoretical Frameworks (Advanced)
Q. Q: Can computational modeling predict binding interactions?
A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like mTOR or Beclin-1. DFT calculations optimize substituent electronic profiles .
Toxicity (Basic)
Q. Q: What is known about its toxicity profile?
A: Limited data exist, but EPA analogs () suggest moderate cytotoxicity. Conduct in vitro hepatotoxicity assays (e.g., HepG2 cell lines) .
Comparative Studies
Q. Q: How do structural analogs (e.g., bromo/fluoro derivatives) compare?
A: Bromo analogs (larger atomic radius) may enhance binding affinity but reduce solubility. Fluoro derivatives exhibit stronger electronic effects, altering metabolic stability () .
Methodological Validation (Basic)
Q. Q: How to validate synthesis reproducibility?
A: Reproduce protocols using identical reagents (e.g., anhydrous glycolic acid) and compare spectral fingerprints. Cross-validate with independent labs .
Methodological Validation (Advanced)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
